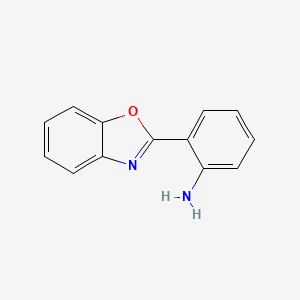

2-(1,3-Benzoxazol-2-yl)aniline

Descripción general

Descripción

2-(1,3-Benzoxazol-2-yl)aniline is a heterocyclic aromatic organic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The benzoxazole ring is known for its stability and ability to interact with biological receptors, making it a valuable scaffold in drug discovery and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aniline derivatives. One common method is the reaction of 2-aminophenol with aniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as metal salts or ionic liquids can be employed to enhance the reaction efficiency and reduce the reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as halogens, nitro groups; reactions often require catalysts like Lewis acids or bases.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted benzoxazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(1,3-Benzoxazol-2-yl)aniline has been investigated for its potential as an anticancer agent . Studies indicate that derivatives of benzoxazole exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The compound's structural features allow it to interact effectively with biological targets, enhancing its therapeutic potential.

- Case Study : A study on the anticancer activity of benzoxazole derivatives showed that specific substitutions on the benzoxazole scaffold significantly improved cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) assays have been employed to evaluate its efficacy.

- Case Study : In vitro studies have shown promising antifungal activity of benzoxazole derivatives, suggesting their potential as therapeutic agents against fungal infections .

Organic Light Emitting Diodes (OLEDs)

The compound functions as a hole transport material in OLEDs, facilitating the movement of positively charged holes from the anode to the emissive layer. This property is crucial for the efficient operation of OLED devices.

- Comparison Table :

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazole | Exhibits antibacterial properties; used in pharmaceuticals |

| 5-Nitrobenzoxazole | Benzoxazole | Known for fluorescence; used in OLED applications |

| 4-(5-Nitrobenzoxazol-2-yl)aniline | Nitro-substituted | Demonstrates nonlinear optical properties |

This table highlights how this compound compares with similar compounds in terms of applications and properties .

Synthesis and Derivatives

Recent advancements in synthetic methodologies have allowed for the efficient production of benzoxazole derivatives from this compound. These derivatives are being explored for enhanced biological activities and improved pharmacokinetic profiles.

Synthetic Strategies

Recent studies have introduced novel catalytic methods for synthesizing benzoxazole derivatives using environmentally friendly approaches. For instance, magnetic solid acid nanocatalysts have been employed to achieve high yields in shorter reaction times .

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 and Bcl-2 pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1,3-Benzoxazol-2-yl)phenol

- 2-(1,3-Benzoxazol-2-yl)benzamide

- 2-(1,3-Benzoxazol-2-yl)benzoic acid

Uniqueness

2-(1,3-Benzoxazol-2-yl)aniline stands out due to its unique combination of the benzoxazole and aniline moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and a broader spectrum of biological activities, making it a valuable compound for various applications .

Actividad Biológica

2-(1,3-Benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has shown binding affinity towards several enzymes such as prostaglandin H2 synthase (PGHS) and trypsin, leading to significant inhibition of their activities.

- Cellular Effects : It influences cellular processes by affecting gene expression and signaling pathways. Notably, it has been observed to induce apoptosis in cancer cells .

- Molecular Interactions : Molecular docking studies indicate that this compound binds effectively to enzyme active sites, which may underlie its pharmacological effects.

Pharmacological Properties

The compound exhibits a broad spectrum of pharmacological activities:

- Antimicrobial Activity : It has demonstrated significant in vitro antimicrobial activity against various bacterial strains, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungal strains like Candida albicans .

- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against multiple cancer cell lines, including colorectal (HCT116), breast (MCF-7), and lung cancer cells (A549) . Its selective toxicity towards cancer cells suggests potential as an anticancer agent.

- Antiprotozoal Activity : The compound has been evaluated for antiprotozoal properties, showing promising results against malaria and leishmaniasis .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship for benzoxazole derivatives. Modifications to the benzoxazole ring or substituents on the aniline moiety can enhance biological activity. For instance:

| Compound | Activity | MIC (µg/mL) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial | 32 | Active against B. subtilis |

| Derivative A | Anticancer | 10 | Selectively toxic to HCT116 |

| Derivative B | Antimalarial | 25 | Effective against Plasmodium falciparum |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzoxazole derivatives, this compound exhibited significant cytotoxicity against colorectal cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A screening of several benzoxazole derivatives revealed that this compound had a minimal inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis, indicating moderate antibacterial activity. Further modifications led to enhanced potency in derivatives with electron-donating groups .

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNRWJYTYFYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404764 | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-74-7 | |

| Record name | 2-(2-Aminophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.